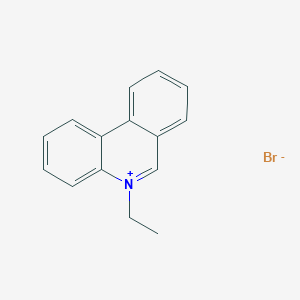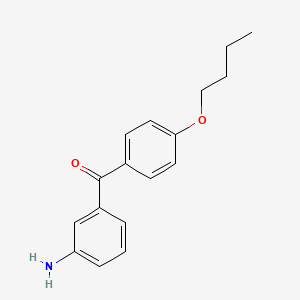
5-Ethylphenanthridin-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylphenanthridin-5-ium bromide is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, a structure known for its applications in various scientific fields, particularly in DNA-binding fluorescent dyes. This compound is characterized by the presence of an ethyl group and a bromide ion, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylphenanthridin-5-ium bromide typically involves the annulation of benzyne intermediates. One common method includes the use of palladium-catalyzed reactions. For instance, a reaction setup might involve palladium (II) acetate, bis(diphenylphosphino)methane, sodium carbonate, and cesium fluoride in a solvent mixture of dry toluene and acetonitrile. The reaction is carried out under nitrogen atmosphere at elevated temperatures, typically around 110°C, for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar palladium-catalyzed routes with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethylphenanthridin-5-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: It can add to unsaturated systems, such as alkenes and alkynes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions might yield phenanthridine derivatives with different functional groups replacing the bromide ion.
Scientific Research Applications
5-Ethylphenanthridin-5-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 5-Ethylphenanthridin-5-ium bromide primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the phenanthridine ring, which allows it to slide between the stacked base pairs of the DNA helix .
Comparison with Similar Compounds
Similar Compounds
Ethidium Bromide: Another phenanthridine derivative used extensively in molecular biology for DNA staining.
Propidium Iodide: Similar in structure and function, used for staining dead cells in flow cytometry.
Acridine Orange: An isomer of phenanthridine, used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
5-Ethylphenanthridin-5-ium bromide is unique due to its specific ethyl substitution, which can influence its binding affinity and specificity towards DNA compared to other phenanthridine derivatives. This makes it a valuable tool in research applications where precise DNA interaction is required .
Properties
CAS No. |
61937-86-8 |
|---|---|
Molecular Formula |
C15H14BrN |
Molecular Weight |
288.18 g/mol |
IUPAC Name |
5-ethylphenanthridin-5-ium;bromide |
InChI |
InChI=1S/C15H14N.BrH/c1-2-16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16;/h3-11H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
CPVHCLSLFUHSSH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one](/img/structure/B14563156.png)

![2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563173.png)

![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14563193.png)
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-2-[(2-hydroxyethyl)amino]-4-methyl-6-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14563195.png)




![Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate](/img/structure/B14563219.png)

![Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate](/img/structure/B14563227.png)
